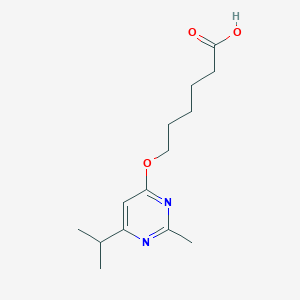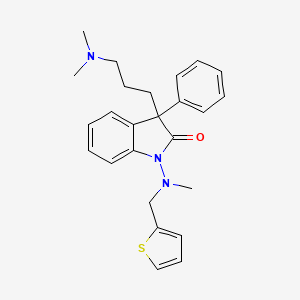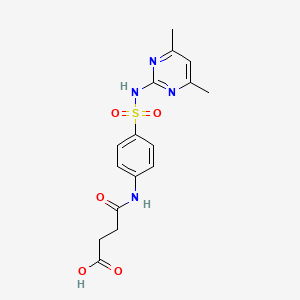
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with isopropyl and methyl groups, connected to a hexanoic acid chain via an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Substitution Reactions: The isopropyl and methyl groups are introduced via alkylation reactions using suitable alkyl halides.
Ether Formation: The pyrimidine derivative is then reacted with 6-bromohexanoic acid under basic conditions to form the ether linkage.
Final Acidification: The final product is obtained by acidifying the reaction mixture to precipitate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to reduce any oxidized functional groups back to their original state.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring or the hexanoic acid chain.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a precursor for drug synthesis.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 6-((6-Methanesulfonyl-2-methylpyridin-3-yl)oxy)hexanoic acid
- 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)pentanoic acid
- 6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)butanoic acid
Uniqueness
6-((6-Isopropyl-2-methylpyrimidin-4-yl)oxy)hexanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the length of the hexanoic acid chain
属性
CAS 编号 |
648916-03-4 |
|---|---|
分子式 |
C14H22N2O3 |
分子量 |
266.34 g/mol |
IUPAC 名称 |
6-(2-methyl-6-propan-2-ylpyrimidin-4-yl)oxyhexanoic acid |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)12-9-13(16-11(3)15-12)19-8-6-4-5-7-14(17)18/h9-10H,4-8H2,1-3H3,(H,17,18) |
InChI 键 |
DWCOMTZDBCEYGV-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC(=N1)OCCCCCC(=O)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohepta[b]pyrrol-2(1H)-one, 1,3,6-trimethyl-](/img/structure/B12917669.png)
![2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-(pyridin-3-yl)pyrimidin-4(1H)-one](/img/structure/B12917674.png)
![3'-O-{6-[(Triphenylmethyl)sulfanyl]hexyl}adenosine](/img/structure/B12917680.png)


![Ethanol, 2-[[2-amino-5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B12917707.png)

![3-Methyl-6-(3-nitrophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12917715.png)
![2-(4-Methoxyphenyl)-1-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12917721.png)
![3-(4-Phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917731.png)

![5-Amino-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12917734.png)
![N-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)vinyl]-4-quinazolinamine](/img/structure/B12917735.png)
